molecular formula C16H17ClN2O5S2 B12130827 4-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B12130827
M. Wt: 416.9 g/mol
InChI Key: NZDGXLZOCFCUAQ-UHFFFAOYSA-N
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Description

4-{[(2Z)-3-(2-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxido), a 2-chlorobenzyl substituent, and a 4-oxobutanoic acid side chain. The oxobutanoic acid chain introduces carboxylic acid functionality, which could improve aqueous solubility and enable interactions with biological targets.

Properties

Molecular Formula

C16H17ClN2O5S2

Molecular Weight

416.9 g/mol

IUPAC Name

4-[[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H17ClN2O5S2/c17-11-4-2-1-3-10(11)7-19-12-8-26(23,24)9-13(12)25-16(19)18-14(20)5-6-15(21)22/h1-4,12-13H,5-9H2,(H,21,22)

InChI Key

NZDGXLZOCFCUAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2CC3=CC=CC=C3Cl

Origin of Product

United States

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions would also vary. Further experimental studies are needed to elucidate these details.

Scientific Research Applications

While direct information about this compound’s applications is limited, we can draw insights from related thiazole derivatives. Thiazoles have been employed in various fields:

Mechanism of Action

To uncover the precise mechanism of action, further research is necessary. understanding the compound’s interactions with molecular targets and pathways will be crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Features of 4-{[(2Z)-3-(2-Chlorobenzyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]Thiazol-2(3H)-Ylidene]Amino}-4-Oxobutanoic Acid and Analogs

Compound Name Core Structure Key Functional Groups Notable Features
4-{[(2Z)-3-(2-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid Tetrahydrothieno-thiazole Sulfone, 2-chlorobenzyl, oxobutanoic acid High polarity (sulfone + carboxylic acid), potential for hydrogen bonding
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine Cyano, trimethylbenzylidene, furan Electron-withdrawing cyano group; steric bulk from trimethyl substitution
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine Cyano, 4-cyanobenzylidene, furan Dual cyano groups enhance electrophilicity; planar aromatic systems
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, thiocarbonohydrazide Extensive hydrogen bonding (N–H···S/O); hexameric crystal packing

Core Heterocyclic Systems

  • Main Compound: The tetrahydrothieno-thiazole core with sulfone modification distinguishes it from thiazolo-pyrimidine (11a, 11b) and triazole-thione () analogs. The sulfone group increases polarity and oxidation stability compared to non-sulfonated thiazoles .
  • Thiazolo-Pyrimidines (11a, 11b): These feature a bicyclic thiazolo-pyrimidine system with electron-withdrawing cyano groups, which may enhance reactivity in nucleophilic environments.
  • Triazole-Thione () : The triazole ring with a thione group facilitates hydrogen bonding, enabling crystal lattice stabilization via N–H···S interactions .

Functional Group Impact

  • Sulfone vs. Cyano Groups: The sulfone in the main compound contributes to higher hydrophilicity, whereas the cyano groups in 11a/b reduce solubility but improve electrophilicity for covalent interactions .
  • Oxobutanoic Acid vs. Thiocarbonohydrazide: The oxobutanoic acid chain in the main compound provides a carboxylic acid group for salt formation or hydrogen bonding, contrasting with the thiocarbonohydrazide in , which enables sulfur-mediated interactions .

Physicochemical Properties

  • The main compound’s melting point is unreported but likely influenced by its polar groups .
  • Synthetic Yields : Compounds 11a/b and the triazole-thione were synthesized in moderate yields (57–68%), reflecting challenges in forming complex heterocycles .

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